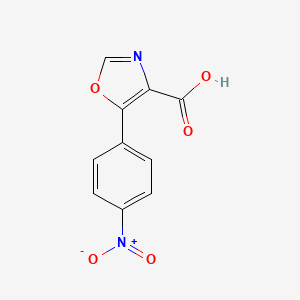
Acide 5-(4-nitrophényl)oxazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a compound that can be associated with a variety of chemical reactions and possesses interesting properties that make it a valuable precursor in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and reactivity of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid.
Synthesis Analysis
The synthesis of related oxazole derivatives has been explored in the context of organocatalytic asymmetric Michael addition reactions. For instance, 5H-oxazol-4-ones have been used in Michael addition to nitroolefins, yielding precursors for chiral α-alkyl-α-hydroxy carboxylic acid derivatives . This suggests that similar strategies could potentially be applied to synthesize 5-(4-Nitrophenyl)oxazole-4-carboxylic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex and is influenced by the nature of the substituents on the oxazole ring. For example, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene leads to the formation of cycloadducts, and the structure of these products has been elucidated using X-ray crystallography . This indicates that the molecular structure of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid could also be determined using similar crystallographic techniques.
Chemical Reactions Analysis
Oxazole compounds participate in a variety of chemical reactions. The abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene is one such example, resulting in the formation of cycloadducts through oxazole ring opening . This demonstrates the reactivity of the oxazole ring and suggests that 5-(4-Nitrophenyl)oxazole-4-carboxylic acid could also undergo similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their functional groups. For instance, complexes based on 5-((4-carboxybenzyl)oxy)isophthalic acid exhibit photoelectric properties and potential for nitrobenzene sensing . This implies that 5-(4-Nitrophenyl)oxazole-4-carboxylic acid may also possess unique physical and chemical properties that could be exploited in various applications, such as sensing or as semiconductors.
Applications De Recherche Scientifique
Recherche en protéomique
“Acide 5-(4-nitrophényl)oxazole-4-carboxylique” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure, des interactions et des fonctions des protéines.
Activités antimicrobiennes
Une étude a révélé que les dérivés de l'acide oxazolecarboxylique, qui comprennent “l'this compound”, présentaient une activité antimicrobienne faible à modérée . Ces composés ont été testés contre un panel de bactéries et de champignons, indiquant une utilisation potentielle dans le développement de nouveaux agents antimicrobiens.
Activités anti-biofilms
La même étude a également rapporté que ces composés interféraient avec la formation de biofilm de Staphylococcus aureus . Les biofilms sont des communautés de micro-organismes qui s'attachent les uns aux autres et aux surfaces. Ils sont impliqués dans une grande variété d'infections microbiennes. Par conséquent, ces composés pourraient être utilisés dans le développement d'agents anti-biofilms.
Activités cytotoxiques
Le mélange de certains dérivés de l'acide oxazolecarboxylique a montré une faible activité cytotoxique contre les lignées cellulaires cancéreuses testées . Les composés cytotoxiques sont souvent utilisés en chimiothérapie car ils peuvent tuer les cellules cancéreuses. Cela suggère une application potentielle de “l'this compound” dans la recherche sur le cancer.
Inhibition de la fonction mitochondriale
Il existe des preuves que les acides oxazolecarboxyliques peuvent inhiber la fonction mitochondriale . Cela pourrait avoir une importance dans le mécanisme pathogénique de certaines maladies, telles que la pancréatite aiguë.
Safety and Hazards
In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, one should move to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYNVGKYCYJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598865 |
Source


|
| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914220-30-7 |
Source


|
| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)

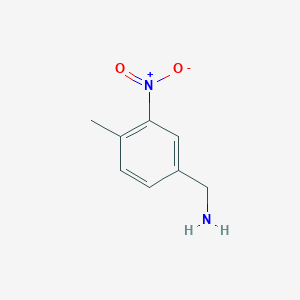

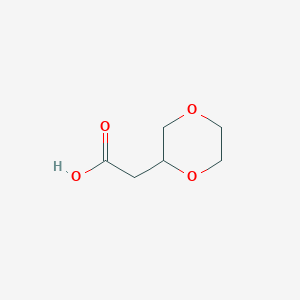

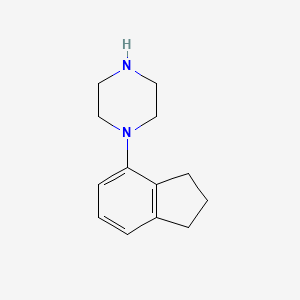
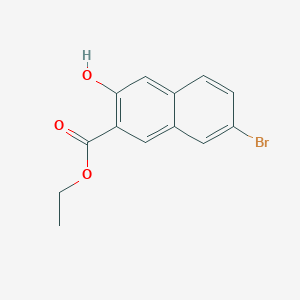

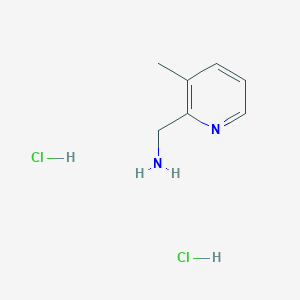
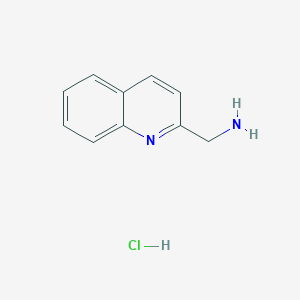
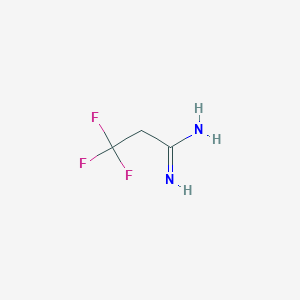
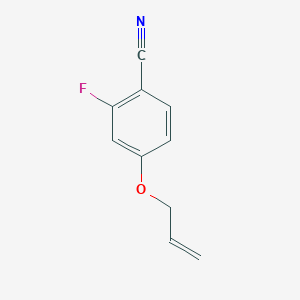
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)